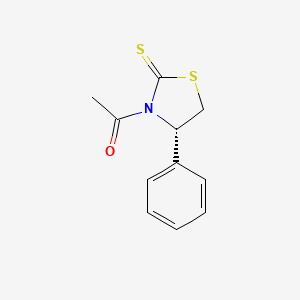

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one

Description

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one is a chiral thiazolidinone derivative characterized by a 2-thioxothiazolidin-3-yl core substituted with a phenyl group at position 4 and an acetyl group at position 1. The compound’s (S)-enantiomeric configuration is critical for its stereochemical interactions, particularly in biological or catalytic applications. Its synthesis involves condensation reactions followed by chiral resolution, as evidenced by NMR data (¹H: δ 7.45–7.33 ppm for aromatic protons; ¹³C: δ 202.6 ppm for the ketone carbonyl) and an exact mass of 260.0174 ([M]Na⁺) .

Properties

IUPAC Name |

1-[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFXRMBPKFNSGR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CSC1=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one typically involves the reaction of a thioamide with an α-haloketone. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate thiazolidine ring, which is then oxidized to form the thioxothiazolidinone structure.

Industrial Production Methods

Industrial production of thiazolidinone derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group at position 4 can be modified to alter electronic or steric properties. Key analogs include:

Key Observations :

Heterocyclic and Hybrid Analogues

Incorporation of heterocycles or extended aromatic systems modulates bioactivity and physicochemical properties:

Key Observations :

- Thiazole hybrids (e.g., ) exhibit enhanced antimicrobial activity due to synergistic interactions between heterocycles.

- Thiadiazole derivatives () show selectivity against Gram-negative bacteria, attributed to membrane permeability.

- Fungicidal activity in correlates with the presence of dihydroisoxazole-thiazole motifs, suggesting target-specific interactions.

Enantiomeric and Stereochemical Considerations

The (S)-configuration of the target compound distinguishes it from racemic or uncharacterized analogs. For example:

- (R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)icosa-5,8,11,14,17-pentaen-1-one () demonstrates the role of stereochemistry in lipid-like molecules, though its bioactivity remains unexplored.

- Asymmetric thiazolidinones (e.g., ) highlight the importance of chirality in drug design, particularly for receptor-binding efficiency.

Biological Activity

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one, also known as 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone, is a chiral compound belonging to the thiazolidinone family. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 237.34 g/mol. The compound features a thiazolidine ring that incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound this compound has been studied for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 100 µg/mL |

| Escherichia coli | 100 µg/mL | 200 µg/mL |

| Bacillus cereus | 25 µg/mL | 50 µg/mL |

These results suggest that this compound may possess moderate antibacterial activity, comparable to some standard antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that compounds within the thiazolidinone class can inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins. The mechanism typically involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate access and subsequent reactions.

- Reactive Oxygen Species (ROS) : It may modulate oxidative stress responses by influencing ROS levels within cells, thus affecting inflammation and cell survival pathways.

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in drug development:

- Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives against clinical isolates of bacteria, demonstrating that modifications in structure can significantly enhance antimicrobial potency.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of thiazolidinones, revealing their capacity to reduce inflammation in animal models by inhibiting key inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.